molecular formula C5H7ClN2 B3136018 5-(Chloromethyl)-2-methyl-1H-imidazole CAS No. 408325-19-9

5-(Chloromethyl)-2-methyl-1H-imidazole

Cat. No.: B3136018
CAS No.: 408325-19-9
M. Wt: 130.57 g/mol
InChI Key: VAVBLSHGHBUHAL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 2-position. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

5-(Chloromethyl)-2-methyl-1H-imidazole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methyl-1H-imidazole typically involves the chloromethylation of 2-methylimidazole. One common method is the reaction of 2-methylimidazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 5-position of the imidazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This often involves continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction times. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted imidazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

    Oxidation: Formation of imidazole carboxylic acids or aldehydes.

    Reduction: Formation of 2-methylimidazole or other reduced derivatives.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methyl-1H-imidazole involves its interaction with biological targets through the chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    5-Chloromethylimidazole: Similar structure but without the methyl group at the 2-position, affecting its steric and electronic properties.

    1-Methylimidazole: Substituted at the nitrogen atom, leading to different reactivity and applications.

Uniqueness

5-(Chloromethyl)-2-methyl-1H-imidazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and biological activity. The combination of these substituents allows for versatile chemical modifications and a broad range of applications in various fields .

Properties

IUPAC Name

5-(chloromethyl)-2-methyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVBLSHGHBUHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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